5-Chloropyrazolo[1,5-a]quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIZLLPTFZNCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Pyrazolo 1,5 a Quinazoline Derivatives
Electrophilic and Nucleophilic Substitution Reactions of Pyrazolo[1,5-a]quinazolines
Electrophilic Substitution: Electrophilic substitution reactions on the pyrazolo[1,5-a]quinazoline core are generally directed towards the electron-rich pyrazole (B372694) moiety. Studies on the closely related pyrazolo[1,5-c]pyrimidine (B12974108) system show that electrophiles like bromine and nitric acid tend to react at the pyrazole ring proton. mdpi.comsemanticscholar.org For instance, iodination and nitration of 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines result in substitution at the C-3 position of the pyrazole ring. mdpi.comsemanticscholar.org Unexpectedly, bromination under certain conditions can lead to disubstitution on both the pyrazole and pyrimidine (B1678525) rings. mdpi.com
Nucleophilic Substitution: The C-5 position of the quinazoline (B50416) ring is a primary site for nucleophilic substitution, particularly when it bears a suitable leaving group like a chlorine atom. The key precursor, 5-Chloropyrazolo[1,5-a]quinazoline , is typically synthesized from its corresponding 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline analog. This transformation is commonly achieved by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). mdpi.comnih.govnih.gov
Once formed, the C-5 chloro group is readily displaced by various nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates. nih.govrsc.org For example, 5-chloro derivatives react with suitable amines in solvents like isopropanol (B130326) (i-PrOH) or dimethylformamide (DMF) to yield 5-amino-substituted pyrazolo[1,5-a]quinazolines. nih.govtandfonline.com Similarly, reaction with benzylic alcohol in the presence of a base like potassium tert-butoxide (t-BuOK) affords 5-benzyloxy derivatives. nih.govtandfonline.com
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | POCl₃, PCl₅ | Ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate | nih.gov |
| Ethyl this compound-3-carboxylate | Benzylamine, DMF | Ethyl 5-(benzylamino)pyrazolo[1,5-a]quinazoline-3-carboxylate | tandfonline.com |
| 5-Chloro-PQ derivatives | Various amines, i-PrOH | 5-Amino-PQ derivatives | nih.gov |
| Ethyl this compound-3-carboxylate | Benzyl alcohol, t-BuOK, DMF | Ethyl 5-benzyloxypyrazolo[1,5-a]quinazoline-3-carboxylate | tandfonline.com |
Cyclization Reactions and Fused Polyheterocyclic System Formation from Pyrazolo[1,5-a]quinazoline Precursors
The pyrazolo[1,5-a]quinazoline framework serves as a versatile precursor for the synthesis of more complex, fused polyheterocyclic systems. The inherent reactivity and strategically placed functional groups on the core structure allow for annulation reactions, leading to novel ring systems. tandfonline.com
One common strategy involves the reaction of pyrazolo[1,5-a]quinazolines bearing active methylene (B1212753) groups with various reagents. For instance, pyrazolo[1,5-a]quinazoline-3-carbonitriles can be condensed with o-hydroxybenzaldehydes to yield polyheterocyclic compounds. tandfonline.com Another approach uses bifunctional reagents that react with substituents on the pyrazolo[1,5-a]quinazoline core to build new rings. The reaction of pyrazolo[1,5-a]quinazoline derivatives with phenyl isothiocyanate, followed by treatment with ethyl chloroacetate (B1199739) or chloroacetonitrile, leads to the formation of fused thiazole (B1198619) and thiophene (B33073) ring systems. tandfonline.com
Furthermore, enamines derived from pyrazolo[1,5-a]quinazolines can react with hydrazine (B178648) hydrate (B1144303) or guanidine (B92328) hydrochloride to afford complex fused systems like pyrazolo[4″,3″:5′,6′]pyrido[4′,3′:3,4]pyrazolo[1,5-a]quinazolin-8-ones and pyrimido[5″,4″:5′,6′]pyrido[4′,3′:3,4]pyrazolo[1,5-a]quinazolin-9(10H)-ones, respectively. tandfonline.com
| Pyrazolo[1,5-a]quinazoline Precursor | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline-3-carbonitriles | o-Hydroxybenzaldehydes | Chromeno[4',3':4,5]pyrido[3',2':4,5]pyrazolo[1,5-a]quinazolines | tandfonline.com |
| Pyrazolo[1,5-a]quinazoline-3-carbonitriles | Phenyl isothiocyanate, then ethyl chloroacetate | Thiazolo-fused pyrazolo[1,5-a]quinazolines | tandfonline.com |
| Enamines of pyrazolo[1,5-a]quinazolines | Hydrazine hydrate | Pyrazolo[4″,3″:5′,6′]pyrido[4′,3′:3,4]pyrazolo[1,5-a]quinazolin-8-ones | tandfonline.com |
Directed Derivatization at Specific Positions (e.g., C-3, C-5, C-8) of the Pyrazolo[1,5-a]quinazoline Core
Targeted functionalization at specific carbon atoms of the pyrazolo[1,5-a]quinazoline scaffold is crucial for tuning its chemical properties. The C-3, C-5, and C-8 positions are common sites for derivatization.
Derivatization at C-3: The C-3 position can be functionalized through various methods. For pyrazolo[1,5-a]quinazolines synthesized with a C-3 carboxylate group, this ester function can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This acid can then be subjected to standard esterification to introduce different alkyl or aryl groups. mdpi.com Decarboxylation of the C-3 carboxylic acid is also a common transformation, typically achieved by heating in strong acid like concentrated HCl. mdpi.comnih.gov
Derivatization at C-5: As detailed in section 3.1, the C-5 position is primarily functionalized via nucleophilic substitution of a This compound intermediate. mdpi.comnih.govnih.gov Another important reaction at this position is the reduction of the C-5 chloro group. Treatment of ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate with sodium borohydride (B1222165) (NaBH₄) selectively reduces the C5-Cl bond to afford the corresponding 4,5-dihydro derivative. mdpi.comnih.gov Subsequent aromatization using a catalyst like Palladium on carbon (Pd/C) in toluene (B28343) can then yield the 5-unsubstituted pyrazolo[1,5-a]quinazoline. mdpi.comtandfonline.comnih.gov
Derivatization at C-8: The substitution pattern at the C-8 position is often determined by the choice of the starting 2-hydrazinylbenzoic acid used in the initial cyclization reaction. mdpi.comnih.gov For example, using a 4-substituted 2-hydrazinylbenzoic acid leads to an 8-substituted pyrazolo[1,5-a]quinazoline. mdpi.comnih.gov Further modifications can be performed on these substituents. For instance, an 8-nitro group can be reduced to an 8-amino group using reagents like ammonium (B1175870) formate (B1220265) and Pd/C. mdpi.com This amino group can then be further derivatized. mdpi.com Suzuki coupling reactions have also been employed at the C-8 position, for example, by coupling an 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one with various aryl or heteroaryl boronic acids to introduce diverse substituents. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Quinazoline Analogs
Positional and Substituent Effects on the Biological Activity of Pyrazolo[1,5-a]quinazolines
The position and electronic nature of aryl and heteroaryl substituents on the pyrazolo[1,5-a]quinazoline framework are critical determinants of biological activity.
For inhibitors of Topoisomerase I (Top1), the placement of a phenyl group is crucial. Shifting a pendant phenyl from the 2-position to the 3-position of the pyrazolo[1,5-a]quinazoline system leads to a general improvement in biological activity. nih.gov This suggests a specific molecular arrangement favorable for Top1 inhibition. nih.gov The substitution on this 3-phenyl ring further modulates activity. For instance, an electron-donating methoxy (B1213986) group (4'-OCH3) is not favorable, resulting in poorly active derivatives. nih.gov Conversely, a lipophilic and electron-withdrawing chloro group at the 4'-position (4'–Cl) enhances biological activity. nih.gov
In the context of metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/mGlu3) negative allosteric modulators (NAMs), substitutions at both the 2- and 8-positions of the pyrazolo[1,5-a]quinazolin-5(4H)-one core have been explored. nih.govnih.gov SAR studies revealed that substituting the R2 position with a 3-sulfonamidephenyl or a 3-pyridyl group led to an increase in activity compared to a simple phenyl or p-methoxyphenyl substitution. researchgate.net Furthermore, several potent analogs were developed with heteroaryl substitutions at the 8-position, including 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one, which was identified as a potent dual mGlu2/mGlu3 NAM. nih.govnih.gov
For modulators of the GABAA receptor, a substituent at the 3-position is considered essential for activity. mdpi.com In contrast, the 8-position does not tolerate bulky substituents, as N-benzyl derivatives at this position fail to bind to the receptor. mdpi.com The fully heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold is often more effective than its reduced counterparts, such as the 5-oxo-4,5-dihydro or 4,5-dihydro forms, for achieving anti-inflammatory activity. mdpi.comnih.gov
| Scaffold Position | Substituent | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Phenyl | Unsubstituted | Topoisomerase I | Less active than 3-phenyl analog | nih.gov |
| 3-Phenyl | Unsubstituted | Topoisomerase I | General improvement in activity | nih.gov |
| 3-(4'-methoxyphenyl) | 4'-OCH₃ | Topoisomerase I | Poorly active | nih.gov |
| 3-(4'-chlorophenyl) | 4'-Cl | Topoisomerase I | Enhanced activity | nih.gov |
| 2-Position | 3-Pyridyl | mGlu2/mGlu3 NAM | Increased activity vs. phenyl | researchgate.net |
| 8-Position | Pyrimidin-5-yl | mGlu2/mGlu3 NAM | Potent activity | nih.govnih.gov |
| 3-Position | None (H) | GABAA Receptor | No binding | mdpi.com |
| 8-Position | N-benzyl | GABAA Receptor | No binding (too bulky) | mdpi.com |
Modifications to side chains, particularly at the 5-position, and alkylation of nitrogen atoms in the quinazoline (B50416) ring also play a significant role in determining the biological profile.
For Top1 inhibitors, the introduction of N,N-dialkylaminoalkoxy side chains at the 5-position has been investigated. nih.gov The nature of this chain, including the type of linker (-O- or -NH-), its length, and the terminal nitrogen-containing group, was found to moderately influence the inhibitory activity. nih.gov In the development of anti-inflammatory agents, an increased size of the substituent attached to the oxygen at position 5 was favorable for activity. mdpi.com For example, compounds bearing 5-[(4-sulfamoylbenzyl)oxy] and 5-[(4-(methylsulfinyl)benzyloxy] groups were identified as potent inhibitors of NF-κB transcriptional activity. mdpi.com
N-alkylation of the quinazoline ring, specifically at the N-4 position of the pyrazolo[1,5-a]quinazolin-5(4H)-one core, has been a key strategy in developing libraries of compounds targeting mGlu receptors. nih.gov This modification, combined with variations at other positions, allowed for the rapid generation of structural diversity to explore the structure-activity relationships. nih.gov
| Scaffold Position | Modification Type | Substituent/Chain | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|---|
| 5-Position | Side Chain | N,N-dialkylaminoalkoxy | Topoisomerase I | Moderately influences activity | nih.gov |
| 5-Position | Side Chain | (4-sulfamoylbenzyl)oxy | Anti-inflammatory (NF-κB) | Potent activity | mdpi.com |
| 5-Position | Side Chain | Increased substituent size | Anti-inflammatory (NF-κB) | Favorable for activity | mdpi.com |
| 4-Position | N-Alkylation | Methyl | mGlu2/mGlu3 NAM | Key modification for library generation | nih.gov |
Molecular Switching Phenomena in Pyrazolo[1,5-a]quinazolines
A particularly fascinating aspect of the pyrazolo[1,5-a]quinazoline scaffold is its propensity for "molecular switching". nih.govnih.govresearchgate.net This phenomenon occurs when small, directed structural alterations to the chemical core result in a dramatic shift in pharmacological function, for example, converting a receptor antagonist into an agonist. nih.gov
This has been notably demonstrated in the development of allosteric modulators for group II metabotropic glutamate receptors (mGlu2 and mGlu3). researchgate.net Research has shown that the pyrazolo[1,5-a]quinazoline chemotype is a privileged scaffold from which mGlu2 negative allosteric modulators (NAMs), mGlu3 NAMs, and even mGlu3 positive allosteric modulators (PAMs) can be developed through deliberate and often minor structural modifications. nih.govresearchgate.net The ability to elicit such profound changes in activity from a single core structure makes this scaffold a highly valuable tool for probing the distinct biological roles of closely related receptor subtypes. nih.govnih.gov
Conformational Analysis and Bioactive Conformations of Pyrazolo[1,5-a]quinazoline Ligands
Understanding the three-dimensional structure and preferred conformation of pyrazolo[1,5-a]quinazoline ligands is essential for rationalizing their biological activity. Computational methods, including molecular docking and molecular dynamics, have been instrumental in this regard.
For anti-inflammatory derivatives, molecular modeling studies supported the effective binding of potent compounds into the ATP-binding sites of several mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.comnih.gov These docking simulations, which accounted for the flexibility of key amino acid residues in the binding pocket, helped to identify the crucial interactions responsible for kinase inhibition. nih.gov
Molecular Mechanisms and Biological Interaction Studies of Pyrazolo 1,5 a Quinazolines
Interaction with Specific Receptor Systems
GABA_A Receptor Modulation by Pyrazolo[1,5-a]quinazolines
The γ-aminobutyric acid type A (GABA_A) receptor, a ligand-gated ion channel, is a primary target for therapeutic agents aimed at the central nervous system. The binding of pyrazolo[1,5-a]quinazolines to the GABA_A receptor, particularly at the benzodiazepine (B76468) binding site, has been a subject of intense investigation.
The functional activity of pyrazolo[1,5-a]quinazoline derivatives at the GABA_A receptor is highly dependent on the substitution pattern on the tricyclic core. Electrophysiological studies on recombinant α1β2γ2L-GABA_A receptors have revealed that these compounds can act as agonists, antagonists, or even inverse agonists. dntb.gov.ua
For instance, a study on 3,8-disubstituted pyrazolo[1,5-a]quinazolines demonstrated that the nature of the substituent at the 8-position can determine the pharmacological profile. mdpi.com Specifically, an 8-amino substituted derivative, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, was found to enhance the chlorine current, indicating an agonistic profile. mdpi.com Conversely, its 7-nitro isomer acts as an antagonist. mdpi.com
Furthermore, research on 8-chloropyrazolo[1,5-a]quinazoline derivatives has shown that subtle structural modifications can lead to a switch in activity. For example, one derivative in this series was identified as an agonist, while a closely related compound with a methoxymethyl chain at position 3 acted as a null modulator. nih.gov This highlights the critical role of specific functional groups in determining the interaction with the receptor. Some derivatives have also been shown to act as partial agonists or inverse partial agonists, modulating the GABA-induced chloride current in opposite directions. dntb.gov.ua
The fully aromatic pyrazolo[1,5-a]quinazoline system appears to be crucial for receptor recognition, as 5-oxo-4,5-dihydro derivatives were found to be inactive. mdpi.comnih.gov Additionally, a substituent at the 3-position is generally required for activity. mdpi.comnih.gov
Table 1: Agonistic and Antagonistic Profiles of Selected Pyrazolo[1,5-a]quinazoline Derivatives at the α1β2γ2L-GABA_A Receptor
| Compound | Substitution Pattern | Pharmacological Profile | Reference |
| Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | 8-amino, 3-carboxylate | Agonist | mdpi.com |
| 7-nitro-4,5-dihydropyrazolo[1,5-a]quinazoline | 7-nitro | Antagonist | mdpi.com |
| 8-chloro-3-(hydroxymethyl)-4-methylpyrazolo[1,5-a]quinazoline-5-one | 8-chloro, 3-hydroxymethyl, 4-methyl, 5-oxo | Agonist | nih.gov |
| 8-chloro-3-(methoxymethyl)-4-methylpyrazolo[1,5-a]quinazoline-5-one | 8-chloro, 3-methoxymethyl, 4-methyl, 5-oxo | Null modulator | nih.gov |
| 3-(Thien-2-yl)pyrazolo[1,5-a]quinazoline | 3-(thien-2-yl) | Partial Agonist | mdpi.com |
| 3-(Thien-3-yl)pyrazolo[1,5-a]quinazoline | 3-(thien-3-yl) | Inverse Partial Agonist | mdpi.com |
Pyrazolo[1,5-a]quinazolines typically bind to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA_A receptor. nih.govtandfonline.com However, evidence also suggests interaction with a "low-affinity" diazepam binding site at the α+/β− interface, also known as the "pyrazoloquinolinone binding site". nih.govnih.govnih.gov
Molecular modeling and docking studies have been instrumental in elucidating the specific amino acid residues that govern the binding and functional activity of these compounds. mdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov These studies have identified key residues within the binding pocket that are crucial for discriminating between agonistic and antagonistic profiles.
A "Proximity Frequencies" model, developed through molecular dynamics simulations, has successfully predicted the pharmacological profile of various pyrazolo[1,5-a]quinazoline derivatives. mdpi.comdntb.gov.uanih.gov This model has highlighted the importance of residues such as γThr142 and αHis102 in distinguishing between agonists and antagonists. mdpi.comdntb.gov.uaresearchgate.netnih.gov For instance, the interaction with these residues can influence the conformational changes in the receptor upon ligand binding, leading to either potentiation or inhibition of the GABAergic response.
Further computational analyses, including Hierarchical Cluster Analysis (HCA), have corroborated these findings, classifying ligands according to their predicted pharmacological activity, which aligns with experimental electrophysiological data. mdpi.comdntb.gov.uaresearchgate.netnih.gov
Table 2: Key Discriminant Residues in the GABA_A Receptor for Pyrazolo[1,5-a]quinazoline Binding
| Residue | Subunit Location | Role in Ligand Interaction | Reference |
| αHis102 | α | Discriminant for agonist vs. antagonist profile | mdpi.comdntb.gov.uaresearchgate.netnih.gov |
| γThr142 | γ | Discriminant for agonist vs. antagonist profile | mdpi.comdntb.gov.uaresearchgate.netnih.gov |
| αTyr160 | α | Part of a triple proximity frequency for classification | mdpi.com |
| γTyr58 | γ | Part of a triple proximity frequency for classification | mdpi.com |
| αVal203 | α | Part of a double proximity frequency for classification | mdpi.com |
Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions
The pyrazolo[1,5-a]quinazoline scaffold has also been explored for its ability to modulate metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission. Specifically, derivatives of pyrazolo[1,5-a]quinazolin-5(4H)-one have been identified as negative allosteric modulators (NAMs) of group II mGluRs, namely mGlu2 and mGlu3. nih.govresearchgate.netnih.gov
These NAMs bind to a site distinct from the orthosteric glutamate binding site and reduce the receptor's response to glutamate. nih.gov The development of these modulators was spurred by reports that small structural changes to the pyrazolo[1,5-a]quinazoline core can lead to significant shifts in activity at group II mGluRs. nih.govresearchgate.netnih.gov
One of the most potent dual mGlu2/mGlu3 NAMs discovered from this scaffold is 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one, which exhibits excellent selectivity over other mGluR subtypes. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern is critical for potency, with a 3,5-pyrimidyl group at the 8-position significantly increasing activity at both mGlu2 and mGlu3 receptors. nih.gov
Table 3: In Vitro Activity of a Potent Dual mGlu2/mGlu3 NAM
| Compound | Target | Activity (IC50) | Reference |
| 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one | mGlu2 | 245 nM | nih.gov |
| mGlu3 | 78 nM | nih.gov |
Topoisomerase I (Top1) Inhibition by Pyrazolo[1,5-a]quinazolines
Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for anticancer drug development. The pyrazolo[1,5-a]quinazoline nucleus, being structurally related to known Top1 poisons like the indenoisoquinolines, has been investigated as a scaffold for novel Top1 inhibitors. nih.govacs.orgnih.govresearchgate.net
Research has led to the design and synthesis of phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives that act as non-camptothecin Top1 inhibitors. nih.govacs.orgnih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to cytotoxic effects.
Structure-activity relationship studies have identified key structural features necessary for Top1 inhibitory activity. These include a properly substituted phenyl ring at the 3-position and a protonable dialkylaminoalkylamino chain at the 5-position. nih.gov Docking studies have provided insights into the ternary complex formed by the inhibitor, Top1, and DNA, helping to rationalize the observed SAR data. nih.govnih.gov
Cholinesterase (AChE/BuChE) Inhibition by Pyrazolo[1,5-a]quinazolines
The quinazoline (B50416) core is a recognized scaffold in the design of cholinesterase inhibitors, which are therapeutically relevant for conditions such as Alzheimer's disease. While various quinazoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), specific data on the direct inhibitory action of 5-Chloropyrazolo[1,5-a]quinazoline is not extensively documented in current research. The primary role of this compound is as a precursor in the synthesis of more complex molecules. The chlorine atom at the 5-position is a key functional group that allows for the introduction of different substituents, leading to compounds that are then tested for biological activity, including cholinesterase inhibition.
Enzymatic Modulation and Signaling Pathway Interference
The pyrazolo[1,5-a]quinazoline nucleus has been identified as a versatile scaffold for developing modulators of various enzymes and signaling pathways critical in cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Pathway Targeting
The MAPK signaling pathways are central to the regulation of cellular processes like proliferation, differentiation, and inflammation. The pyrazolo[1,5-a]quinazoline scaffold has been explored for its potential to inhibit key kinases within this pathway.
Research into the anti-inflammatory properties of pyrazolo[1,5-a]quinazolines has identified certain derivatives as potential inhibitors of mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.govresearchgate.net A study involving a library of 80 pyrazolo[1,5-a]quinazoline compounds found that the scaffold is essential for anti-inflammatory activity. bohrium.com While specific inhibitory data for this compound is not provided, the synthesis of active compounds often proceeds through 5-chloro intermediates. For instance, potent inhibitors identified in these studies, such as 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, were synthesized by displacing the chloro group at the 5-position. researchgate.netbohrium.com This highlights the role of this compound as a key building block for accessing potent MAPK-targeted agents. Molecular modeling has suggested that these derivatives can effectively bind to the active sites of ERK2, p38α, and JNK3. nih.govresearchgate.net
Table 1: Representative Pyrazolo[1,5-a]quinazoline Derivatives Targeting MAPK Pathway
| Compound | Target Kinase | Activity | Reference |
| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | JNK1, JNK2, JNK3 | Micromolar binding affinity | researchgate.netbohrium.com |
| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | JNK1, JNK2, JNK3 | Micromolar binding affinity | researchgate.netbohrium.com |
This table showcases examples of active compounds derived from the pyrazolo[1,5-a]quinazoline scaffold. The synthesis of such molecules often utilizes 5-chloro intermediates.
Sirtuin 6 (SIRT6) Activation
Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase that plays a critical role in genome stability, metabolism, and inflammation. Activation of SIRT6 is considered a promising therapeutic strategy for various diseases.
A study focused on the discovery of small-molecule SIRT6 activators designed and synthesized a library of pyrazolo[1,5-a]quinazoline derivatives. nih.gov The research identified 2-methyl-N-(4-phenoxyphenyl)pyrazolo[1,5-a]quinazoline-5-amine as the most potent activator, significantly enhancing the de-fatty-acylation activity of SIRT6. nih.gov This active compound is a 5-amino derivative, which is typically synthesized from a 5-chloro precursor like this compound. There is no evidence to suggest that this compound itself is a direct activator of SIRT6; its utility lies in its capacity as a synthetic intermediate for creating potent SIRT6 activators.
The PI3K/Akt signaling pathway is a major regulator of cell proliferation and survival. The aforementioned potent SIRT6 activator, 2-methyl-N-(4-phenoxyphenyl)pyrazolo[1,5-a]quinazoline-5-amine, was also found to inhibit the PI3K/Akt signaling pathway in mouse embryonic fibroblasts. nih.gov This downstream effect is attributed to the activation of SIRT6 by the 5-amino substituted pyrazolo[1,5-a]quinazoline. Consequently, while this compound is a key component in the synthesis of such inhibitors, it is not the final active molecule responsible for the inhibition of the PI3K/Akt pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Dysregulation of EGFR signaling is a key driver in the proliferation and survival of many cancer types, making it a prime target for therapeutic intervention. acs.org Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are based on the quinazoline core structure, which effectively targets the ATP-binding site of the EGFR kinase domain. mdpi.com
Research has extended to fused heterocyclic systems like pyrazoloquinazolines to explore novel inhibitory potential. While much of the focus has been on isomers like pyrazolo[1,5-c]quinazolines and pyrazolo[5,1-b]quinazolines, the pyrazolo[1,5-a]quinazoline framework also serves as a crucial backbone for potential kinase inhibitors. researchgate.netresearchgate.net For instance, studies on pyrazolo[1,5-c]quinazoline (B1257617) derivatives have yielded compounds with potent anticancer activity against various cell lines, superior to first-generation EGFR inhibitors like erlotinib and gefitinib. researchgate.net
The synthesis of various pyrazolo[1,5-a]quinazoline derivatives often involves key intermediates that allow for diverse substitutions. The 5-chloro derivative, specifically this compound, is a critical precursor in chemical synthesis. tandfonline.com This reactive intermediate allows for the introduction of various aryl or heteroaryl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition. tandfonline.com Although direct studies focusing exclusively on this compound as an EGFR inhibitor are not extensively detailed in the provided context, its role as a synthetic intermediate is vital for creating libraries of compounds, some of which have demonstrated EGFR inhibitory activity. tandfonline.com For example, C-5 substituted anilinoquinazolines have shown EGFR inhibitory activity in the nanomolar range.
Dual Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and TRKA Kinases
The strategy of developing dual inhibitors, which can modulate multiple targets involved in cancer progression, has gained significant traction. Targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA) is a promising approach, as both kinases are implicated in cell cycle regulation and cell proliferation. mdpi.com
Derivatives based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural analog of pyrazolo[1,5-a]quinazoline, have been successfully designed as potent dual inhibitors of CDK2 and TRKA. mdpi.com This suggests that the pyrazolo[1,5-a]quinazoline core could also be a viable scaffold for developing such dual inhibitors. In these studies, compounds were synthesized and evaluated for their inhibitory activity against both kinases, with some exhibiting IC₅₀ values in the low micromolar to nanomolar range. mdpi.com
One notable study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific substitutions are crucial for potent dual inhibition. For example, compound 6t (from the study) showed an IC₅₀ of 0.09 µM against CDK2, comparable to the reference drug ribociclib (B560063) (0.07 µM), while compound 6s displayed an IC₅₀ of 0.45 µM against TRKA. mdpi.com The synthesis of related TRK kinase inhibitors has utilized 5-chloropyrazolo[1,5-a]pyrimidine (B32228) as a key starting material, highlighting the importance of the chloro-substituted scaffold in building potent inhibitors. acs.orged.ac.uk
Molecular docking simulations of these dual inhibitors revealed that they occupy the ATP-binding pockets of both CDK2 and TRKA, adopting binding modes similar to known inhibitors. mdpi.com The pyrazolo[1,5-a]pyrimidine core acts as the hinge-binding motif, a common feature for many kinase inhibitors. Given the structural similarities, it is highly probable that pyrazolo[1,5-a]quinazoline derivatives, including those derived from this compound, could be developed as effective dual CDK2/TRKA inhibitors.
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA
| Compound | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) |
|---|---|---|
| 6d | 0.55 | 0.57 |
| 6n | 0.78 | 0.98 |
| 6o | 0.76 | 1.59 |
| 6p | 0.67 | 1.34 |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 1.12 |
| Ribociclib (Reference) | 0.07 | - |
| Larotrectinib (Reference) | - | 0.07 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives, structural analogs to pyrazolo[1,5-a]quinazolines. mdpi.com
Underlying Mechanisms of Antiproliferative and Antimicrobial Activities of Pyrazolo[1,5-a]quinazolines
The pyrazolo[1,5-a]quinazoline scaffold is a versatile structure that gives rise to compounds with a broad spectrum of biological activities, including antiproliferative and antimicrobial effects. asianpubs.orgnih.govresearchgate.net
Antiproliferative Mechanisms
The antiproliferative activity of pyrazolo[1,5-a]quinazoline derivatives stems from their ability to interfere with multiple cellular processes essential for cancer cell growth and survival. nih.govnih.gov One of the primary mechanisms is the inhibition of protein kinases that regulate cell cycle progression and signal transduction. acs.orgnih.gov As discussed, these compounds can act as inhibitors of EGFR and potentially as dual inhibitors of CDK2 and TRKA, leading to cell cycle arrest and the halting of proliferation. mdpi.com
Another identified mechanism for related heterocyclic systems is the inhibition of tubulin polymerization. mdpi.comnih.gov Tubulin is the building block of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure. Compounds that disrupt microtubule dynamics can induce cell cycle arrest in the G2/M phase and trigger apoptosis (programmed cell death). nih.gov Pyrazolo[1,5-a]-1,3,5-triazine derivatives, which share a similar pyrazole-fused core, have been identified as potent tubulin inhibitors. nih.gov This suggests that pyrazolo[1,5-a]quinazolines may also exert their antiproliferative effects through this pathway.
Antimicrobial Mechanisms
Pyrazolo[1,5-a]quinazoline and its pyrimidine (B1678525) analogs have demonstrated notable activity against various bacterial strains, including multidrug-resistant ones. asianpubs.orgacs.orgmdpi.com The antimicrobial mechanisms are varied and can involve the disruption of essential bacterial pathways.
One key mechanism is the inhibition of bacterial enzymes. For example, certain arylazopyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of the MurA enzyme. acs.org MurA is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. acs.org Inhibition of this enzyme weakens the cell wall, leading to bacterial cell death.
Another significant mechanism is the interference with bacterial communication systems, known as quorum sensing (QS). mdpi.com QS allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess anti-QS and antibiofilm activities. mdpi.com By disrupting these pathways, the compounds can prevent the formation of resilient bacterial communities and reduce their pathogenicity. Scanning electron microscopy has confirmed that these compounds can effectively disrupt the structure of biofilms formed by bacteria like S. aureus and P. aeruginosa. mdpi.com
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| Compound 3a | Gram-positive | 0.125 |
| Gram-negative | 0.062 - 0.25 | |
| Compound 6 | Various isolates | 0.187 - 0.50 |
| Compound 9a | Various isolates | 0.187 - 0.50 |
| Compound 10a | Various isolates | 0.187 - 0.50 |
Data reflects Minimum Inhibitory Concentration (MIC) for pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. mdpi.com
Computational Chemistry and Structural Modeling of 5 Chloropyrazolo 1,5 a Quinazoline and Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is crucial for understanding the structural basis of ligand-target recognition.
Molecular docking studies have been instrumental in predicting how pyrazolo[1,5-a]quinazoline derivatives, including those with a chloro-substitution, bind to various biological targets such as the γ-aminobutyric acid type A (GABAA) receptor, cyclin-dependent kinase 2 (CDK2), and the main protease (MPro) of COVID-19. mdpi.comnih.govrsc.org For instance, docking calculations using software like AUTODOCK have been employed to investigate the binding poses of these ligands within the active site of their target proteins. tandfonline.com
In studies targeting the GABAA receptor, docking simulations have been performed on newly synthesized 8-chloropyrazolo[1,5-a]quinazoline derivatives to predict their binding profile at the α1β2γ2-GABAAR subtype. nih.govdntb.gov.ua Similarly, for a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives designed as CDK2/cyclin A inhibitors, molecular docking was used to explore the binding mode between the ligands and the receptor. mdpi.com The binding affinities, often expressed as a docking score or estimated binding energy, provide a ranking of potential inhibitors. For example, docking of novel pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones against the COVID-19 main protease yielded binding energies that were compared to standard clinical drugs. rsc.org
A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues in the target's binding pocket. These interactions are critical for stabilizing the ligand-receptor complex.
For pyrazolo[1,5-a]quinazoline derivatives targeting the GABAA receptor, molecular modeling has helped identify key interactions. nih.gov For instance, a molecular dynamic model highlighted that interactions with residues γThr142 and αHis102 could be crucial for determining whether a compound acts as an agonist or an antagonist. mdpi.com
In the context of kinase inhibition, studies on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines targeting Plk-1, CDK2/A, and Aur-A kinases revealed that hydrogen bonds are significant for activity. benthamdirect.com Specifically, the hydrogen bond donor NH group that connects the phenyl ring to the quinazoline (B50416) core and a terminal amide group were identified as favorable for binding and inhibitory activity. benthamdirect.com Docking of pyrido fused imidazo[4,5-c]quinoline derivatives into the phosphoinositide 3-kinase (PI3K) active site also revealed key hydrogen bonding and other interactions responsible for the binding affinity. nih.gov
Table 1: Examples of Molecular Docking Studies on Pyrazoloquinazoline Derivatives
| Compound Series | Target Protein | Key Findings | Reference(s) |
| 8-Chloropyrazolo[1,5-a]quinazolines | GABAA Receptor (α1β2γ2) | Predicted binding profiles (agonist/antagonist) based on docking and MD simulations. | nih.govdntb.gov.ua |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK2/cyclin A | Explored binding modes to understand structure-activity relationships for kinase inhibition. | mdpi.com |
| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones | COVID-19 Main Protease (MPro) | Evaluated binding affinity against the viral protease target. | rsc.org |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | Plk-1, CDK2/A, Aur-A Kinases | Identified key hydrogen bond interactions involving the quinazoline core and substituent groups. | benthamdirect.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the dynamic behavior of the system.
MD simulations have been applied to rationalize the binding and activity of pyrazolo[1,5-a]quinazoline derivatives. tandfonline.comnih.gov For ligands targeting the GABAA receptor, MD studies have been conducted to understand the lack of affinity in certain substituted derivatives and to predict the pharmacological profile (agonist vs. antagonist). nih.govtandfonline.comresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction. nih.gov
The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. nih.gov A stable RMSD suggests that the complex has reached equilibrium and the binding mode is maintained. Such analyses have been performed on pyrazolo[1,5-a]quinazoline derivatives to validate docking results and to ensure the conformational stability of the predicted binding poses. dntb.gov.uamdpi.com
Free Binding Energy Calculations (e.g., MM/GBSA)
To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from MD simulations. lu.senih.gov This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. chemrxiv.orgdiva-portal.org
The MM/GBSA approach calculates the binding free energy by summing the changes in gas-phase molecular mechanics energy (van der Waals and electrostatic interactions), the polar solvation energy (calculated via the Generalized Born model), and the non-polar solvation energy (estimated from the solvent-accessible surface area). nih.gov While direct applications to 5-Chloropyrazolo[1,5-a]quinazoline are not extensively detailed in the provided context, the methodology is widely used for similar heterocyclic systems to refine docking scores and better correlate computational predictions with experimental affinities. nih.govnih.gov For example, MM/GBSA calculations were performed on pyrido fused imidazo[4,5-c]quinolines targeting PI3K to rescore docking poses and eliminate false positives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrazoloquinazoline derivatives. mdpi.com For a set of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives acting as CDK2/cyclin A inhibitors, CoMFA and CoMSIA models were developed. mdpi.com These models yielded high correlation coefficients (r² values of 0.970 and 0.934, respectively), indicating a strong predictive capability. mdpi.com The 3D contour maps generated from these models help to identify the key structural features—steric and electrostatic—that are responsible for the observed biological activity. mdpi.com
For other quinazoline and pyrazolo[1,5-c]quinazoline (B1257617) derivatives acting on the GABAA/benzodiazepine (B76468) receptor, QSAR models have been built using various molecular descriptors. researchgate.net One such model suggested that the derivatives likely interact with receptor amino acids through electrostatic or charge transfer processes. researchgate.net Similarly, QSAR models for quinazoline derivatives inhibiting the Epidermal Growth Factor Receptor (EGFR) have been developed to predict the activity of new potential inhibitors. plos.orgnih.gov
Table 2: Summary of QSAR Studies on Pyrazoloquinazoline and Related Derivatives
| Compound Series | Target | QSAR Method(s) | Key Findings | Reference(s) |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK2/cyclin A | CoMFA, CoMSIA | Generated statistically significant models (r² > 0.9) and 3D contour maps to guide design. | mdpi.com |
| Pyrazolo[1,5-c]quinazolines | GABAA/Benzodiazepine Receptor | MLR with topological and BCUT descriptors | Model suggests interaction via electrostatic or charge transfer processes. | researchgate.net |
| Quinazoline derivatives | EGFR | SMOreg (SVM for regression) | Developed models using various descriptor packages to predict inhibitory activity against wild-type and mutant EGFR. | plos.orgnih.gov |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | Plk-1, CDK2/A, Aur-A Kinases | 3D-QSAR | Derived predictive models (r² = 0.875 to 0.966) to aid in the development of new kinase inhibitors. | benthamdirect.com |
In Silico Prediction of Pharmacological Profiles
Computational studies have been instrumental in predicting the pharmacological profiles of pyrazolo[1,5-a]quinazoline derivatives, including chloro-substituted analogues. These predictions span various therapeutic areas, from neuroscience to oncology and anti-inflammatory applications. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore mapping are routinely employed to forecast how these compounds will interact with biological targets.
GABA-A Receptor Modulation:
A significant body of research has focused on predicting the activity of pyrazolo[1,5-a]quinazolines as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.commdpi.com The benzodiazepine binding site on the GABA-A receptor is a key target for these compounds. mdpi.com
Molecular modeling studies, including docking and the evaluation of "Proximity Frequencies" from molecular dynamics simulations, have been used to predict whether a given derivative will act as an agonist or an antagonist at the α1β2γ2-GABA-A receptor subtype. nih.govmdpi.com This model helps in identifying key amino acid residues, such as γThr142 and αHis102, that are critical in discriminating between agonist and antagonist profiles. mdpi.com For instance, a series of 8-chloropyrazolo[1,5-a]quinazoline derivatives were synthesized, and their pharmacological profiles were predicted using these computational models before being confirmed by electrophysiological assays. nih.govmdpi.com These in silico approaches have proven to be valuable tools for rationally designing new ligands for the GABA-A receptor. researchgate.net
The synthesis of ethyl this compound-3-carboxylate has been reported, which can then be used to create a variety of 5-substituted derivatives. tandfonline.com Computational docking studies on such derivatives help in understanding their potential binding modes within the receptor. tandfonline.com The heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold, as opposed to the 5-oxo-4,5-dihydro or 4,5-dihydro forms, appears to be particularly effective for biological activity. nih.gov
Table 1: In Silico Predicted Activity of Pyrazolo[1,5-a]quinazoline Derivatives at GABA-A Receptors
| Compound Class | Computational Method | Predicted Target/Profile | Reference |
|---|---|---|---|
| 8-Chloropyrazolo[1,5-a]quinazoline derivatives | Molecular Docking, Proximity Frequencies (MD) | Agonist/Antagonist at α1β2γ2-GABA-A receptor | nih.gov, mdpi.com |
| 3,8-Disubstituted Pyrazolo[1,5-a]quinazolines | Molecular Docking, MD simulations, HCA | Agonist/Antagonist profile based on interaction with γThr142 and αHis102 | mdpi.com |
| Pyrazoloquinolinones (PQs) | Pharmacophore Matching, Computational Docking | Binding to α+/β− interfaces of GABA-A receptors | researchgate.net |
Anti-inflammatory and Antitumor Activity:
Beyond neuroscience, in silico methods have predicted the potential of pyrazolo[1,5-a]quinazoline derivatives as anti-inflammatory and antitumor agents.
Pharmacophore mapping and molecular modeling predicted that certain derivatives could be ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3), which are key players in inflammatory responses. nih.gov The models suggested the highest complementarity to JNK3 and identified key residues for binding, highlighting a potential mechanism for anti-inflammatory effects. nih.gov
In the realm of oncology, computational studies have been used to design and predict the efficacy of pyrazolo-[1,5-c]quinazolinone derivatives as potential antitumor agents. nih.gov Molecular modeling studies suggested that these compounds may target cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.govmdpi.com The binding modes of the most promising compounds were analyzed, revealing key interactions within the ATP-binding pocket of these kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer. mdpi.com These predictions of drug-likeness and safety profiles are also crucial components of the in silico evaluation. nih.gov
Table 2: In Silico Predicted Activity of Pyrazolo[1,5-a]quinazoline Derivatives at Other Targets
| Compound Class | Computational Method | Predicted Target/Profile | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline derivatives | Pharmacophore Mapping, Molecular Modeling | Binding to MAPKs (ERK2, p38α, JNK3) | nih.gov |
| Pyrazolo-[1,5-c]quinazolinone derivatives | Molecular Modeling, Target Prediction | Inhibition of Cyclin-Dependent Kinases (CDK2, CDK9) | nih.gov, mdpi.com |
| Substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones | Not specified | Negative allosteric modulators of mGlu2/mGlu3 receptors | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazolo 1,5 a Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the intricate molecular framework of pyrazolo[1,5-a]quinazoline derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental blueprint of the molecular structure. In the ¹H NMR spectrum of the pyrazolo[1,5-a]quinazoline core, the protons of the quinazoline (B50416) ring typically resonate in the aromatic region, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. For instance, in many pyrazolo[1,5-a]quinazoline derivatives, the H-5 proton appears as a singlet at a downfield chemical shift, often above δ 9.0 ppm. mdpi.commdpi.com The protons of the benzene (B151609) ring (H-6, H-7, H-8, and H-9) exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. mdpi.commdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic system are indicative of their electronic environment. For example, the C-5 carbon, being adjacent to a nitrogen atom and a chlorine atom in 5-Chloropyrazolo[1,5-a]quinazoline, is expected to have a distinct chemical shift. The quaternary carbons, such as those at the ring junctions (e.g., C-5a, C-9a), can be readily identified. clockss.org
Advanced NMR Techniques for Stereochemical Elucidation
To overcome the limitations of one-dimensional NMR in complex molecules and to establish through-bond and through-space correlations, a suite of two-dimensional (2D) NMR techniques is employed. These include Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
HSQC experiments are invaluable for correlating directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the pyrazolo[1,5-a]quinazoline scaffold. nih.govktu.edusemanticscholar.org
HMBC spectroscopy provides crucial information about long-range (two- and three-bond) H-C correlations. nih.govktu.edusemanticscholar.org This technique is instrumental in connecting different fragments of the molecule and in assigning quaternary carbons. For instance, correlations from the H-2 proton to carbons in the quinazoline ring can confirm the fusion of the pyrazole (B372694) and quinazoline rings. ktu.edumdpi.com
NOESY experiments are used to determine the spatial proximity of protons. ktu.edumdpi.commdpi.com This is particularly useful for elucidating the stereochemistry and conformation of substituents on the pyrazolo[1,5-a]quinazoline ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used for the analysis of polar and thermally labile molecules like pyrazolo[1,5-a]quinazoline derivatives. In the positive ion mode, ESI-MS spectra of these compounds typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.commdpi.com This allows for the rapid and accurate determination of the molecular weight of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of the target compound. nih.gov For this compound, HRMS would be used to confirm the presence of one chlorine atom by observing the characteristic isotopic pattern of the molecular ion peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of a pyrazolo[1,5-a]quinazoline derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
For the pyrazolo[1,5-a]quinazoline scaffold, characteristic peaks for C=N and C=C stretching vibrations of the aromatic rings are typically observed in the region of 1650-1450 cm⁻¹. nih.govrsc.org The C-H stretching vibrations of the aromatic protons usually appear above 3000 cm⁻¹. rsc.org In the case of this compound, a characteristic absorption band for the C-Cl stretching vibration would be expected in the fingerprint region of the spectrum. If the quinazoline ring is substituted with a carbonyl group (an oxo-quinazoline), a strong absorption band for the C=O stretch will be present, typically in the range of 1700-1660 cm⁻¹. rsc.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating individual components from a mixture, assessing the purity of synthesized compounds, and for the isolation of target molecules.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of pyrazolo[1,5-a]quinazoline derivatives. In the analysis of pyrazolo-[1,5-c]quinazolinone derivatives, HPLC has been employed to determine the purity of the synthesized compounds, with the majority showing purities greater than 95%. mdpi.comnih.gov For instance, the purity of specific derivatives was confirmed using a C18 column with a mobile phase of methanol (B129727) and water, monitored by UV absorption at 231 nm. nih.gov One study reported a retention time of 3.97 minutes and a purity of 98.6% for a specific derivative, while another showed a retention time of 3.05 minutes and a purity of 97.8%. mdpi.com
The synthesis of ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate was monitored by TLC, and the resulting crude product was deemed pure enough for subsequent reactions, which were then further analyzed, implying the utility of HPLC in final product characterization. mdpi.com
Thin Layer Chromatography (TLC) is a versatile and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of pyrazolo[1,5-a]quinazoline derivatives. The completion of reactions is often confirmed by the disappearance of starting materials as observed by TLC. mdpi.comsci-hub.se
For instance, in the synthesis of various pyrazolo[1,5-a]quinazoline derivatives, TLC was used with different solvent systems as the mobile phase, such as hexane:ethyl acetate (B1210297) (7:3 and 6:4) and dichloromethane/methanol (10:1). sci-hub.sescispace.com The visualization of the separated spots is typically achieved under ultraviolet light (254 nm or 356 nM). mdpi.com In the synthesis of 3,6-disubstituted pyrazolo[1,5-a]quinazolines, TLC was used to monitor the reaction progress with an eluent system of toluene (B28343)/ethyl acetate/acetic acid (8:2:1 v/v/v). sci-hub.se Similarly, the synthesis of ethyl 4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate was monitored by TLC using a mobile phase of toluene/ethyl acetate/methanol (8:2:1.5 v/v). tandfonline.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial evidence for its empirical formula. For pyrazolo[1,5-a]quinazoline derivatives, elemental analysis is routinely performed to confirm the calculated and found percentages of carbon (C), hydrogen (H), and nitrogen (N). The results are typically expected to be within ±0.4% of the theoretical values. tandfonline.comnih.gov
Several studies on pyrazolo[1,5-a]quinazoline derivatives report the use of elemental analysis to verify the composition of newly synthesized compounds. nih.govajol.info For example, the elemental analysis of 3-(2-Methoxyphenylcarbonyl)-5-chloro-8-methoxypyrazolo[1,5-a]quinazoline was performed for C, H, and N. nih.gov Similarly, the analysis of various other derivatives confirmed their elemental composition. sci-hub.seajol.info
Biophysical Assays for Protein Binding: Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR)
Understanding the interaction of small molecules with proteins is fundamental in drug discovery and chemical biology. Biophysical assays provide quantitative data on binding affinity and kinetics.
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a high-throughput method used to assess the thermal stability of proteins and to detect ligand binding. nih.govnih.gov The principle of DSF is based on the change in the melting temperature (Tm) of a protein upon ligand binding. nih.gov The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm. nih.gov This technique uses a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as the protein unfolds upon heating. nih.gov
While direct DSF data for this compound is not prevalent in the searched literature, the technique is widely applied to study the interaction of various small molecules with protein targets. nih.govproteinstable.com DSF is valued for its low protein consumption and the ability to screen large compound libraries rapidly. nih.govproteinstable.com The data obtained can confirm specific binding and provide insights into the dissociation constant (KD). proteinstable.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to measure the real-time kinetics of molecular interactions, including the binding of small molecules to proteins. nih.govaffiniteinstruments.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. isogen-lifescience.com The binding event is detected as a change in the refractive index at the sensor surface, providing data on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. affiniteinstruments.comnovalix.com
Although specific SPR studies for this compound were not found, the technique has been used to characterize the binding of other quinazoline derivatives to their protein targets. For instance, SPR was used to confirm and characterize the ATP-competitive binding of 4-aminoquinazoline fragments to Hsp70. researchgate.net This highlights the applicability of SPR in elucidating the binding mechanisms of pyrazolo[1,5-a]quinazoline derivatives. The technique is highly sensitive and can be used for screening and detailed characterization of hit and lead compounds in drug discovery. nih.govnovalix.com
Conclusion and Future Research Directions for 5 Chloropyrazolo 1,5 a Quinazoline Research
Synthesis of Research Advances on the Pyrazolo[1,5-a]quinazoline Scaffold
The pyrazolo[1,5-a]quinazoline core has been the subject of extensive synthetic efforts, leading to a diverse library of derivatives with a wide range of biological activities. nih.gov A significant advancement in the synthesis of the 5-chloro derivative, specifically ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate, involves the treatment of the corresponding 5-oxo precursor with phosphorus oxychloride (POCl3). tandfonline.com This key intermediate serves as a versatile building block for further functionalization. For instance, it has been utilized to create 5-aryl(heteroaryl)methylamino derivatives through reactions with appropriate amines. tandfonline.com
The pyrazolo[1,5-a]quinazoline scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological potential. rsc.org Researchers have developed various synthetic strategies, including cyclization reactions, to construct the core structure. rsc.orgnih.gov The versatility of this scaffold is further highlighted by its structural relationship to other biologically active systems, such as the indenoisoquinoline system, which includes known Topoisomerase I (Top1) poisons. nih.gov This relationship has spurred the design of pyrazolo[1,5-a]quinazoline derivatives as potential non-camptothecin Top1 inhibitors. nih.gov
Recent studies have demonstrated that the pyrazolo[1,5-a]quinazoline scaffold is crucial for certain biological activities. For example, in a screen for anti-inflammatory compounds, only derivatives possessing this tricyclic system showed inhibitory activity, while other related heterocyclic structures were inactive. nih.govmdpi.com This underscores the importance of the specific arrangement of atoms within the pyrazolo[1,5-a]quinazoline framework for achieving desired pharmacological effects.
Potential for Lead Compound Development and Optimization in Pyrazolo[1,5-a]quinazolines
The pyrazolo[1,5-a]quinazoline scaffold presents significant opportunities for lead compound development and optimization. The ability to readily introduce a variety of substituents at different positions on the tricycle allows for the fine-tuning of pharmacological properties. Structure-activity relationship (SAR) studies are a cornerstone of this process, guiding the modification of the scaffold to enhance potency and selectivity. rsc.org
For instance, the development of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors has been driven by SAR studies focused on modifying specific positions of the scaffold to improve binding interactions within the ATP pocket of the target kinase. rsc.org This approach has led to the discovery of compounds with increased stability and potency. rsc.org Similarly, in the context of pyrazolo[1,5-a]quinazolines as Top1 inhibitors, SAR studies have identified key structural requirements for activity, such as a properly substituted phenyl ring at the 3-position and a protonable side chain at the 5-position. nih.gov
The optimization process often involves addressing metabolic instability. For example, ester groups, which can be metabolically labile, have been replaced with more stable amide functionalities. rsc.org The introduction of water-solubilizing groups is another common strategy to improve the pharmacokinetic profile of lead compounds. rsc.org The 5-chloro substituent in this compound offers a reactive handle for introducing a wide array of chemical moieties, facilitating the exploration of chemical space and the optimization of lead compounds.
Integration of Computational and Experimental Methodologies in Pyrazolo[1,5-a]quinazoline Discovery
The synergy between computational and experimental approaches has become indispensable in the discovery and development of pyrazolo[1,5-a]quinazoline-based compounds. Molecular modeling techniques, such as docking studies, play a crucial role in understanding the binding interactions between ligands and their biological targets. nih.govnih.gov These in silico methods provide valuable insights that can rationalize experimental findings and guide the design of new, more potent inhibitors.
For example, molecular docking has been used to support the hypothesis that pyrazolo[1,5-a]quinazoline derivatives can effectively bind to various protein kinases, identifying key residues important for this interaction. nih.gov In the development of Top1 inhibitors, an advanced docking protocol was employed to rationalize SAR data and build a theoretical model of the inhibitor-enzyme-DNA ternary complex. nih.gov
Furthermore, computational studies extend to predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. nih.gov This early-stage assessment helps to prioritize candidates with favorable drug-like properties for synthesis and further experimental evaluation. The integration of these computational tools with traditional synthetic and biological testing accelerates the drug discovery process, making it more efficient and cost-effective.
Exploration of Novel Therapeutic Applications for Pyrazolo[1,5-a]quinazolines
The inherent versatility of the pyrazolo[1,5-a]quinazoline scaffold has led to its exploration in a wide array of therapeutic areas. arabjchem.org While initially investigated for their effects on the central nervous system, particularly as ligands for the GABAA receptor, recent research has expanded their potential applications significantly. tandfonline.comtandfonline.comnih.gov
One of the most promising new avenues is in the field of oncology. The structural similarity to known Top1 inhibitors has led to the successful design of phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives as non-camptothecin Top1 inhibitors. nih.gov Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related class of compounds, have shown potent activity as protein kinase inhibitors, which are critical targets in cancer therapy. rsc.orgnih.gov
The anti-inflammatory potential of pyrazolo[1,5-a]quinazolines is another area of active investigation. A recent study identified several derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Two compounds, in particular, demonstrated potent anti-inflammatory activity and were found to bind to MAPKs, suggesting a potential mechanism of action. nih.gov
Furthermore, the pyrazolo[1,5-a]quinazoline scaffold has been investigated for its activity as negative allosteric modulators of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/mGlu3 NAMs) and as cholinesterase inhibitors for potential application in neurodegenerative disorders. researchgate.netnih.gov This broad spectrum of biological activities underscores the rich therapeutic potential of the pyrazolo[1,5-a]quinazoline nucleus and ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.
Q & A
What are the primary synthetic routes for 5-Chloropyrazolo[1,5-a]quinazoline, and how do reaction conditions influence yield?
The synthesis of this compound derivatives commonly employs transition metal-catalyzed methods. Two key strategies include:
- Copper-catalyzed tandem reactions : Optimized for regioselectivity, this method involves cyclization of precursors like 1-phenyl-5-styrylpyrazoles under aerobic oxidation. Yields depend on catalyst loading (e.g., CuI at 10 mol%) and solvent polarity .
- Rh(III)-catalyzed [5 + 1] annulation : Utilizes phenyl-1H-pyrazol-5-amine and alkynoates to construct the quinazoline core. Catalyst choice (e.g., [Cp*RhCl₂]₂) and alkyne substituents critically affect reaction efficiency (yields: 60–85%) .
- Water-mediated synthesis : Environmentally benign conditions using water as a solvent improve selectivity for pyrazoloquinazolin-5(4H)-ones, with yields up to 75% under copper catalysis .
Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound derivatives?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions and ring fusion patterns. For example, pyrazoloquinazolines exhibit distinct aromatic proton signals at δ 7.2–8.5 ppm .
- LC-MS : Provides molecular ion peaks (e.g., m/z 325.1 for 5-cyclopentyl derivatives) and fragmentation patterns to validate purity .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for fused heterocycles with steric hindrance .
What biological targets have been investigated for this compound derivatives, and what methodologies validate their activity?
- Kinase inhibition : Derivatives like (5-Chloropyrazolo[1,5-a]Pyrimidin-7-Yl)-(4-Methanesulfonylphenyl)Amine exhibit potent CDK2 inhibition (IC₅₀ < 100 nM), validated via enzymatic assays and competitive binding studies .
- Antiviral activity : Molecular docking studies against the COVID-19 main protease (Mᴾʳᵒ) reveal binding affinities (ΔG: −8.2 to −9.5 kcal/mol) for pyrazolo-imidazo-quinazolinones, corroborated by in vitro protease inhibition assays .
How can researchers resolve contradictory yield data in catalytic synthesis optimization?
Contradictions often arise from catalyst-substrate mismatches. For example:
- Acid catalysts : p-TsOH (70% yield) outperforms H₂SO₄ (32%) in cyclization reactions due to enhanced protonation of intermediates .
- Lanthanide catalysts : CeCl₃·7H₂O (75% yield at 30 mol%) shows superior Lewis acidity compared to ZnCl₂ (32%), attributed to its ability to stabilize transition states via chelation .
Methodological recommendation : Conduct kinetic studies (e.g., time-yield profiling) and DFT calculations to identify rate-limiting steps and optimal catalyst-substrate pairs.
What mechanistic insights explain the regioselectivity of Rh(III)-catalyzed annulation for pyrazoloquinazoline synthesis?
The Rh(III)-catalyzed cascade proceeds via:
C–H activation : Directed by the pyrazole amine group, forming a rhodacycle intermediate.
Alkyne insertion : The alkyne ester/amide undergoes migratory insertion, determining regiochemistry.
Reductive elimination : Forms the fused quinazoline ring. Steric and electronic effects of alkyne substituents (e.g., electron-withdrawing groups) favor 5-position chlorination .
How can computational methods like molecular docking guide the design of bioactive pyrazoloquinazolines?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., COVID-19 Mᴾʳᵒ). Key interactions include hydrogen bonds with His41/Cys145 and hydrophobic contacts .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets. For example, electron-deficient aryl groups enhance kinase inhibition .
What solvent systems optimize the synthesis of pyrazoloquinazolinones while minimizing side reactions?
- Water-mediated systems : Reduce byproducts like triazoloquinazolines via hydrogen-bond stabilization of intermediates. Yields improve with polar protic solvents (e.g., H₂O/EtOH, 3:1 v/v) .
- THF/DMF mixtures : Enhance solubility of halogenated precursors, critical for Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura) .
What purification strategies address challenges in isolating this compound derivatives?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:2) to separate regioisomers.
- Recrystallization : Ethanol/water mixtures (7:3) effectively purify chlorinated derivatives, achieving >95% purity .
- HPLC : Essential for isolating enantiomers in chiral derivatives (e.g., 5-cyclopentyl analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
